![molecular formula C22H18ClN3O2 B2934263 Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-15-2](/img/structure/B2934263.png)
Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate
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Overview
Description
This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. It has a benzyl group attached to the nitrogen, a cyano group at the 5-position, and a phenyl group at the 2-position of the nicotinic acid ring. The ethyl ester is at the carboxylic acid position .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the aromatic rings and the cyano group, which could have implications for its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar cyano and ester groups might make it more soluble in polar solvents .Scientific Research Applications
Hydroxy Lamine Derivatives
Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride has been synthesized, leading to the creation of new heterocyclic compounds and derivatives, highlighting its utility in organic synthesis and drug development (Markova et al., 1970).
Catalytic Applications
A study reported the use of isonicotinic acid, related to Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate, as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, indicating its potential in green chemistry and catalysis (Zolfigol et al., 2013).
Pharmaceutical Synthesis
Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrating its role in large-scale pharmaceutical production (Andersen et al., 2013).
Molluscicidal Properties
A study utilized ethyl chloroformate/DMF mixture for the ring closure of related compounds, leading to the synthesis of derivatives with molluscicidal properties, potentially beneficial in pest control (El-bayouki & Basyouni, 1988).
Synthesis of Monoazo Disperse Dyes
Research on Ethyl 2-amino-3-cyano-4-phenylnicotinates has led to the development of monoazo disperse dyes, highlighting applications in the dye industry (Alnajjar et al., 2013).
Antibacterial Activity
New Ethyl Thionicotinates and related compounds containing sulfonamide moieties were synthesized and showed potential antibacterial activity, suggesting applications in developing new antibiotics (Gad-Elkareem & El-Adasy, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-[(3-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-7-6-10-18(23)11-15)26-20(19)16-8-4-3-5-9-16/h3-12H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXTAARQZQRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate |
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